ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including a triazole ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a formylation reaction followed by amination.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction.
Final Coupling: The final step involves coupling the synthesized intermediate with ethyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl linkage.
Reduction: Reduction reactions can occur at the triazole ring or the formamido group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl linkage.
Reduction: Reduced forms of the triazole ring or formamido group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives are effective.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-{[4-(4-chlorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
- Ethyl 4-(2-{[4-(4-bromophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Uniqueness
The presence of the fluorophenyl group in ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate distinguishes it from its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique and potentially more effective pharmaceutical agent.
Biological Activity
Ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex compound featuring a triazole core, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula: C21H26FN3O3S
- Molecular Weight: 419.52 g/mol
- CAS Number: 562046-16-6
1. Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has shown promise in inhibiting various bacterial strains. A study demonstrated that similar triazole derivatives exhibited comparable antibacterial and antifungal activities against pathogens such as Mycobacterium tuberculosis and Candida albicans .
Compound | Activity Type | Tested Organisms | Inhibition Rate |
---|---|---|---|
Ethyl 4-(...) | Antibacterial | M. tuberculosis | 87% |
Similar Triazoles | Antifungal | C. albicans | Higher than fluconazole |
2. Anticancer Activity
The triazole moiety is recognized for its anticancer properties. Ethyl 4-(...) has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration. In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines effectively .
3. Anti-inflammatory Activity
Compounds containing thiophene and triazole rings have been investigated for their anti-inflammatory effects. The presence of the thiophene group in ethyl 4-(...) may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation .
The biological activity of ethyl 4-(...) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many triazole derivatives inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds may alter ROS levels within cells, leading to apoptosis in cancer cells.
- Interaction with Cellular Targets: The compound may interact with specific receptors or proteins involved in signaling pathways related to inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, ethyl 4-(...) was found to exhibit significant antibacterial activity against Staphylococcus aureus. The compound demonstrated an inhibition zone comparable to standard antibiotics used in clinical settings .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiophene-containing triazoles revealed that ethyl 4-(...) effectively inhibited the growth of breast cancer cell lines (MCF-7). The study indicated a dose-dependent response with IC50 values significantly lower than those of traditional chemotherapeutics .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4S2/c1-2-35-24(34)16-5-9-18(10-6-16)28-22(32)15-37-25-30-29-21(14-27-23(33)20-4-3-13-36-20)31(25)19-11-7-17(26)8-12-19/h3-13H,2,14-15H2,1H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQECSULCUHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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